molecular formula C11H14BrN3O2S B4581332 2-[2-(4-bromophenoxy)propanoyl]-N-methylhydrazinecarbothioamide CAS No. 667412-83-1

2-[2-(4-bromophenoxy)propanoyl]-N-methylhydrazinecarbothioamide

Cat. No. B4581332
CAS RN: 667412-83-1
M. Wt: 332.22 g/mol
InChI Key: FKXLTPRCUQNLQF-UHFFFAOYSA-N
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Description

Hydrazinecarbothioamide derivatives are an important class of compounds that have attracted attention due to their diverse biological activities and potential applications in medicinal chemistry. The synthesis and study of their properties can provide insights into their chemical behavior and application potentials.

Synthesis Analysis

The synthesis of hydrazinecarbothioamide derivatives typically involves the condensation of hydrazine derivatives with isothiocyanates or thiocarbohydrazides with aldehydes or ketones. These reactions often proceed under mild conditions and can yield a variety of derivatives by altering the substituents on the hydrazine and carbonyl components (Sousa-Pereira et al., 2018).

Molecular Structure Analysis

The molecular structure of hydrazinecarbothioamide derivatives is characterized by X-ray diffraction, NMR, and IR spectroscopy. These compounds typically exhibit a planar geometry around the hydrazinecarbothioamide moiety, facilitating the formation of hydrogen bonds and other intermolecular interactions that can influence their crystalline structures and physicochemical properties (Aabaka et al., 2016).

Chemical Reactions and Properties

Hydrazinecarbothioamide derivatives participate in various chemical reactions, including cyclization to form heterocyclic compounds, coordination with metal ions to form complexes, and reactions with electrophiles due to the nucleophilic nature of the hydrazine nitrogen atoms. These reactions can significantly alter their chemical and biological properties (Tarai & Baruah, 2018).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystallinity, can be influenced by the nature of the substituents and the molecular structure. For instance, the presence of hydrogen bond donors and acceptors can enhance solubility in polar solvents and affect the melting points (Arafath et al., 2019).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and acidity/basicity, of hydrazinecarbothioamide derivatives are largely determined by the electronic effects of the substituents on the hydrazine and thioamide groups. The presence of electron-withdrawing or electron-donating groups can significantly affect these properties, influencing their potential applications in various fields (Orysyk et al., 2014).

Scientific Research Applications

Environmental Studies and Toxicology

  • Environmental Concentrations and Toxicology of Bromophenols : Bromophenols, including 2,4,6-Tribromophenol, are extensively produced and found ubiquitously in the environment due to their use in flame retardants and pesticides. Their environmental presence, toxicokinetics, and toxicodynamics have been studied to understand their impact on ecosystems and human health, indicating the relevance of such compounds in environmental toxicology research (Koch & Sures, 2018).

Pharmacological Applications

  • Antiviral and Anticancer Activity of Phenothiazines : Phenothiazines, a class of compounds related to hydrazine derivatives, have been investigated for their broad spectrum of biological activities, including antiviral and anticancer effects. These studies highlight the pharmacological potential of structurally complex molecules containing nitrogen and sulfur, suggesting avenues for the development of new therapeutics (Otręba, Kośmider, & Rzepecka-Stojko, 2020).

Biochemical Research

  • Biochemical and Molecular Aspects of Hydrazine Derivatives : The carcinogenic potential of 1,2-dimethylhydrazine, a member of the hydrazine class, in inducing colon cancer through DNA alkylation and reactive oxygen species (ROS) production has been extensively studied. This underscores the importance of research on hydrazine derivatives in understanding carcinogenesis and developing cancer treatment strategies (Venkatachalam et al., 2020).

properties

IUPAC Name

1-[2-(4-bromophenoxy)propanoylamino]-3-methylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN3O2S/c1-7(10(16)14-15-11(18)13-2)17-9-5-3-8(12)4-6-9/h3-7H,1-2H3,(H,14,16)(H2,13,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKXLTPRCUQNLQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NNC(=S)NC)OC1=CC=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301151491
Record name 2-(4-Bromophenoxy)propanoic acid 2-[(methylamino)thioxomethyl]hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301151491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(4-bromophenoxy)propanoyl]-N-methylhydrazinecarbothioamide

CAS RN

667412-83-1
Record name 2-(4-Bromophenoxy)propanoic acid 2-[(methylamino)thioxomethyl]hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=667412-83-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Bromophenoxy)propanoic acid 2-[(methylamino)thioxomethyl]hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301151491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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